3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide, also known as MTB, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neurodegenerative diseases, and inflammation. In
Scientific Research Applications
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential uses in scientific research. One of the most promising areas of research is in cancer treatment. 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It does this by inducing cell cycle arrest and apoptosis in cancer cells.
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
In addition, 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. It also appears to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress. This pathway leads to the production of antioxidant enzymes and other protective proteins, which can help protect cells from damage.
Biochemical and Physiological Effects:
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, it protects against oxidative stress and reduces inflammation, potentially slowing the progression of neurodegenerative diseases.
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential as a cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research.
However, there are also limitations to using 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are many potential future directions for research on 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide. One area of research could be to further explore its potential as a cancer treatment. This could include testing its efficacy in animal models and developing new formulations to improve its solubility.
Another area of research could be to explore its potential as a treatment for neurodegenerative diseases. This could include testing its effects in animal models of Alzheimer's and Parkinson's disease, and exploring its mechanism of action in the brain.
Finally, future research could focus on exploring the anti-inflammatory properties of 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide. This could include testing its effects on various inflammatory markers in animal models, and exploring its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Conclusion:
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a promising compound that has shown potential in various areas of scientific research. Its ability to inhibit the growth of cancer cells, protect neurons from oxidative stress, and reduce inflammation make it a promising candidate for further research. While there are limitations to using 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments, its potential as a cancer treatment, treatment for neurodegenerative diseases, and anti-inflammatory agent make it an exciting area of research for the future.
Synthesis Methods
3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxyaniline to form the amide intermediate, which is then reacted with sodium methoxide to form the final product, 3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide.
properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-5-25-17-12-16(13-18(26-6-2)19(17)27-7-3)21(24)28-23-20(22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFNZSZCWPBKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=CC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=CC(=C2)C)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.